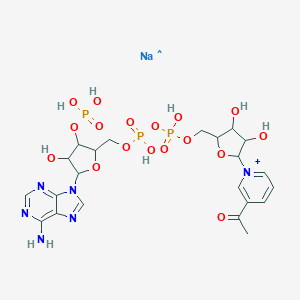![molecular formula C8H14O3 B012835 Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI) CAS No. 109466-72-0](/img/structure/B12835.png)
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as vanillin or methyl vanillin, and it is a flavoring agent commonly used in the food industry. However, its properties have also been explored in various fields of study, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
The mechanism of action of vanillin is not fully understood. However, it is believed that vanillin exerts its effects through various pathways, including the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor-κB (NF-κB). Vanillin has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemische Und Physiologische Effekte
Vanillin has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative stress. Vanillin has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, vanillin has been shown to have antimicrobial properties, which can help to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Vanillin has several advantages for use in lab experiments. It is readily available and affordable, making it a cost-effective option for researchers. Additionally, vanillin has a low toxicity profile, which makes it a safe option for use in cell culture and animal studies. However, vanillin also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, vanillin can be unstable in certain conditions, which can affect its efficacy.
Zukünftige Richtungen
There are several potential future directions for research on vanillin. One area of interest is the development of vanillin-based therapies for cancer treatment. Additionally, there is potential for the use of vanillin in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of vanillin and its potential applications in various fields of study.
Conclusion:
In conclusion, vanillin is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, and it has potential applications in the treatment of cancer and neurodegenerative diseases. While vanillin has several advantages for use in lab experiments, it also has some limitations. Further research is needed to fully understand the potential of vanillin and its mechanism of action.
Synthesemethoden
Vanillin can be synthesized using various methods, including the oxidation of eugenol, which is a natural compound found in clove oil. Another method involves the use of guaiacol, which is a byproduct of the wood industry. This method involves the oxidation of guaiacol using air and a catalyst, such as copper or silver.
Wissenschaftliche Forschungsanwendungen
Vanillin has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. Vanillin has also been investigated for its potential as a cancer-fighting agent. Studies have shown that vanillin can induce apoptosis, or programmed cell death, in cancer cells. Additionally, vanillin has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
109466-72-0 |
|---|---|
Produktname |
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI) |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
(1R,3R,4R)-4-hydroxy-3-methoxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-11-8-4-6(5-9)2-3-7(8)10/h5-8,10H,2-4H2,1H3/t6-,7-,8-/m1/s1 |
InChI-Schlüssel |
DCDFGPPEPDQMPO-BWZBUEFSSA-N |
Isomerische SMILES |
CO[C@@H]1C[C@@H](CC[C@H]1O)C=O |
SMILES |
COC1CC(CCC1O)C=O |
Kanonische SMILES |
COC1CC(CCC1O)C=O |
Synonyme |
Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



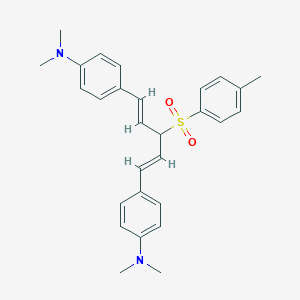
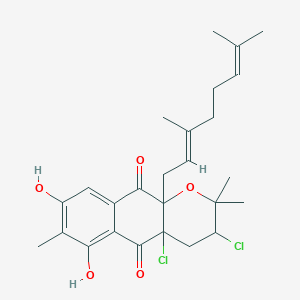
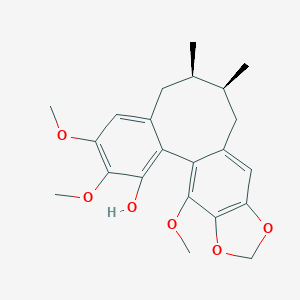
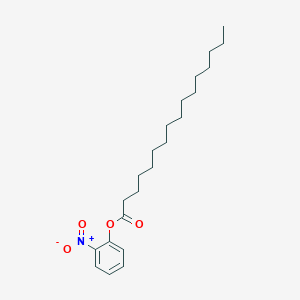
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
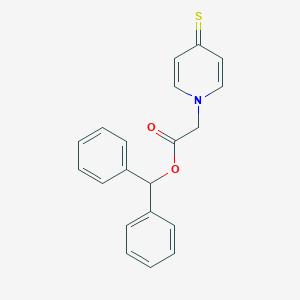
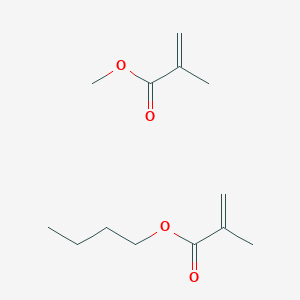
![Octreotide[reduced]](/img/structure/B12769.png)





